molecular formula C5H4BrFN2 B1525812 6-Bromo-5-fluoropyridin-2-amine CAS No. 1257294-51-1

6-Bromo-5-fluoropyridin-2-amine

Cat. No.: B1525812
CAS No.: 1257294-51-1
M. Wt: 191 g/mol
InChI Key: WEERYBMHJWEOIU-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H4BrFN2. This compound is characterized by the presence of a bromine atom at the 6th position and a fluorine atom at the 5th position on the pyridine ring, along with an amine group at the 2nd position. It is a solid compound with a molecular weight of 191 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyridin-2-amine typically involves halogenation reactions starting from pyridine derivatives. One common method is the direct bromination and fluorination of pyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

6-Bromo-5-fluoropyridin-2-amine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

6-Bromo-5-fluoropyridin-2-amine is similar to other halogenated pyridines, such as 5-bromo-6-fluoropyridin-2-amine and 2-amino-5-bromopyridine. its unique combination of bromine and fluorine atoms on the pyridine ring gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 5-bromo-6-fluoropyridin-2-amine

  • 2-amino-5-bromopyridine

  • 3-bromo-2-fluoropyridine

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Properties

IUPAC Name

6-bromo-5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERYBMHJWEOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of (6-bromo-5-fluoro-pyridin-2-yl)-carbamic acid tert-butyl ester (1.43 g, 4.91 mmol) in DCM (25 mL) was added TFA (3.78 mL, 49.1 mmol, Eq: 10.0). The mixture was stirred at room temperature for 2 h, after which it was concentrated in vacuo, and redissolved in EtOAc. The organic layer was washed with sat. aq. NaHCO3 followed by water and brine. The resulting organic layer was concentrated on to silica gel and chromatographed (10% to 40% EtOAc/hexanes) to give 6-bromo-5-fluoro-pyridin-2-ylamine (850 mg, 91%). 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.23 (dd, J=8.6, 7.5 Hz, 1H), 6.41 (dd, J=8.6, 2.6 Hz, 1H), 4.40 (br. s, 2H).
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1.43 g
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3.78 mL
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25 mL
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Synthesis routes and methods III

Procedure details

A solution of (6-bromo-5-fluoropyridin-2-yl)-tert-butylamine (46 mg, 0.19 mmol) in DCE (2 mL) and TFA (2 mL) was heated at 120° C. for 10 min in a microwave reactor, and then concentrated under reduced pressure. The residue was taken up in MeOH and loaded onto an Isolute® SCX-2 cartridge (5 g). The cartridge was washed with MeOH then the desired product eluted with 2 M NH3 in MeOH to give 6-Bromo-5-fluoropyridin-2-ylamine as an off-white solid (25 mg, 71%). 1H NMR (400 MHz, CHCl3-d): δ 7.21 (dd, J=8.7, 7.2 Hz, 1 H); 6.39 (dd, J=8.7, 2.7 Hz, 1 H); 4.89-3.75 (s, 2 H).
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46 mg
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2 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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